molecular formula C18H13ClN2O6 B11225340 (4Z)-2-(2-chloro-4-nitrophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-4-nitrophenyl)-4-(2,3-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11225340
M. Wt: 388.8 g/mol
InChI Key: VLNAAOCBTKFLDT-ZSOIEALJSA-N
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Description

(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a dimethoxyphenyl group linked through a methylene bridge to a dihydro-1,3-oxazol-5-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves a multi-step process. One common method starts with the preparation of the 2-chloro-4-nitrophenyl precursor, which is then reacted with 2,3-dimethoxybenzaldehyde under specific conditions to form the intermediate compound. This intermediate is subsequently cyclized to form the final oxazol-5-one ring structure. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(2-CHLORO-4-NITROPHENYL)-4-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C18H13ClN2O6

Molecular Weight

388.8 g/mol

IUPAC Name

(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H13ClN2O6/c1-25-15-5-3-4-10(16(15)26-2)8-14-18(22)27-17(20-14)12-7-6-11(21(23)24)9-13(12)19/h3-9H,1-2H3/b14-8-

InChI Key

VLNAAOCBTKFLDT-ZSOIEALJSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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